
1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate is a chemical compound with the molecular formula C12H17NO5 and a molecular weight of 255.27 g/mol . This compound is a derivative of phenylalanine, an essential amino acid, and features both hydroxyl and ester functional groups.
Métodos De Preparación
The synthesis of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate typically involves the esterification of 3-hydroxyphenylalanine with 1,2-dihydroxypropane. The reaction conditions often require the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of protective groups to prevent unwanted side reactions is also common in industrial synthesis .
Análisis De Reacciones Químicas
1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups typically results in the formation of ketones or aldehydes, while reduction of the ester group yields the corresponding alcohol .
Aplicaciones Científicas De Investigación
1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and fine chemicals.
Biology: The compound’s structural similarity to phenylalanine makes it useful in studies of amino acid metabolism and enzyme activity.
Medicine: Research into its potential therapeutic effects, particularly in the treatment of neurological disorders, is ongoing.
Mecanismo De Acción
The mechanism of action of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate can be compared to other similar compounds, such as:
Phenylalanine: The parent amino acid, which lacks the additional hydroxyl and ester groups.
3-Hydroxyphenylalanine: A hydroxylated derivative of phenylalanine, which lacks the ester group.
1,2-Dihydroxypropane: A simple diol, which lacks the phenylalanine moiety.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
63978-27-8 |
|---|---|
Fórmula molecular |
C12H17NO5 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
1,2-dihydroxypropyl 2-amino-3-(3-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C12H17NO5/c1-7(14)11(16)18-12(17)10(13)6-8-3-2-4-9(15)5-8/h2-5,7,10-11,14-16H,6,13H2,1H3 |
Clave InChI |
ICXBKMXYDWPSIY-UHFFFAOYSA-N |
SMILES canónico |
CC(C(O)OC(=O)C(CC1=CC(=CC=C1)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phenol, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2-methyl-](/img/structure/B13768473.png)
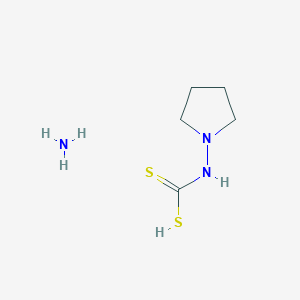
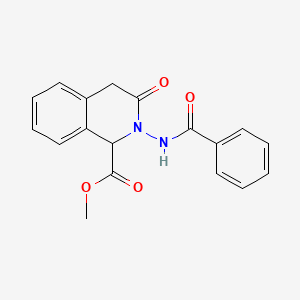

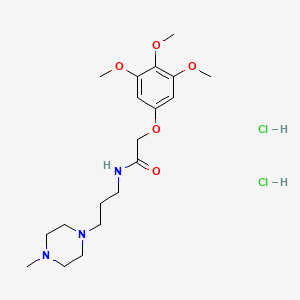
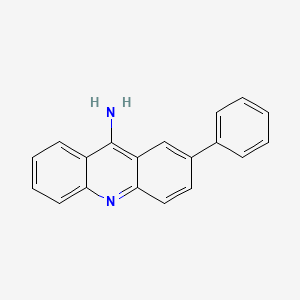
![Benzonitrile, 2-[2-(4-chlorophenyl)ethenyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-](/img/structure/B13768503.png)

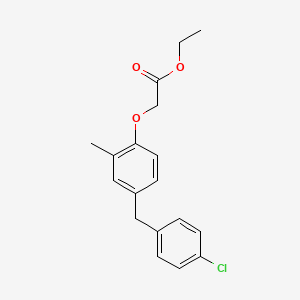
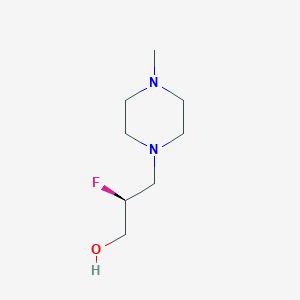
![1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate)](/img/structure/B13768518.png)
![Phosphonic acid, [3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]azo]phenyl]-](/img/structure/B13768522.png)
